6-Chloro-5-methyl-1H-pyrazolo[3,4-b]pyrazine
Description
Properties
Molecular Formula |
C6H5ClN4 |
|---|---|
Molecular Weight |
168.58 g/mol |
IUPAC Name |
6-chloro-5-methyl-1H-pyrazolo[3,4-b]pyrazine |
InChI |
InChI=1S/C6H5ClN4/c1-3-5(7)10-6-4(9-3)2-8-11-6/h2H,1H3,(H,8,10,11) |
InChI Key |
NYWAVUZGDZRPFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C(=N1)C=NN2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-5-methyl-1H-pyrazolo[3,4-b]pyrazine typically involves the cyclization of appropriate precursors. One common method includes the use of 2,6-dichloropyrazine as a starting material. The reaction sequence begins with the metallation/formylation of 2,6-dichloropyrazine using i-Pr2NMgCl·LiCl (MgDA) as a base, followed by the isolation of the intermediate. This intermediate is then subjected to cyclization using hydrazine to form the desired pyrazolopyrazine product .
Industrial Production Methods: For industrial-scale production, continuous manufacturing processes have been developed. These processes involve the use of flow chemistry techniques to ensure efficient and scalable synthesis. The key steps include the metallation/formylation and subsequent cyclization, which are optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-5-methyl-1H-pyrazolo[3,4-b]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyrazines, while oxidation and reduction reactions can modify the functional groups on the compound .
Scientific Research Applications
6-Chloro-5-methyl-1H-pyrazolo[3,4-b]pyrazine is a heterocyclic compound with a fused pyrazole-pyrazine ring system, featuring a chlorine atom at the 6th position and a methyl group at the 5th position. It has a molecular formula of and a molar mass of approximately 168.58 g/mol. Due to its unique chemical properties and biological activities, this compound has gained attention in medicinal chemistry as an intermediate in synthesizing bioactive molecules, particularly in pharmaceuticals targeting various biological pathways and receptors.
Applications
This compound has diverse applications, particularly in medicinal chemistry.
Medicinal Chemistry:
- Intermediate in Synthesis It serves as an important intermediate in synthesizing bioactive molecules, especially in pharmaceuticals targeting various biological pathways and receptors.
- Enzyme and Receptor Inhibition The compound has shown potential as an inhibitor for specific enzymes and receptors, particularly in cancer research. Its structural features enable effective interaction with biological targets, making it a candidate for developing therapeutic agents that modulate biological pathways.
- Treatment of Diseases These compounds are suitable for treating diseases with inappropriate activity of the SGK, such as degenerative joint diseases or inflammatory processes like osteoarthritis or rheumatosis .
The biological activity of this compound has been explored in several studies. Interaction studies have indicated that it can bind effectively to various biological targets, with molecular docking studies showing potential binding interactions with receptor sites involved in cancer cell signaling pathways. These studies help elucidate its mechanism of action and guide further development of derivatives with enhanced efficacy. It can also be used in oncotherapy with inhibition tumor cell growth and metastases . SGK-1 inhibitor such as compound of the present invention can also be used for the treatment of the motor system chronic disease, acute and chronic arthritis, joint disease, myalgia and the bone metabolism disturbance relevant such as inflammation, immunity or metabolism .
Uniqueness
The uniqueness of this compound lies in its specific functional groups (chlorine and methyl) that significantly influence its reactivity and interaction with biological targets. This structural feature allows for the development of derivatives that may possess enhanced pharmacokinetic properties and improved therapeutic efficacy compared to other similar compounds.
Structural Similarity
Several compounds share structural similarities with this compound:
| Compound Name | Structure Type | Key Differences |
|---|---|---|
| 1H-Pyrazolo[3,4-b]pyridines | Fused pyrazole-pyridine | Different substituents affecting reactivity |
| Pyrazoloquinolines | Fused pyrazole-benzene | Additional benzene ring alters properties |
| 5-Methyl-1H-pyrazole | Simple pyrazole | Lacks the fused ring system |
Mechanism of Action
The mechanism of action of 6-Chloro-5-methyl-1H-pyrazolo[3,4-b]pyrazine involves its interaction with specific molecular targets. For instance, as an intermediate in SHP2 inhibitors, it binds to the SHP2 enzyme, inhibiting its activity. This inhibition disrupts downstream signaling pathways, such as the Ras/Erk and PI3K/Akt pathways, which are involved in cell proliferation and survival .
Comparison with Similar Compounds
Furazano[3,4-b]pyrazine Derivatives
Furazano[3,4-b]pyrazine-based compounds, such as 54 (1H-[1,2,5]oxadiazolo[3,4-b][1,2,3]triazolo[4,5-e]pyrazine 6-oxide) and 55 (4,8-dinitraminodifurazano[3,4-b,e]pyrazine), are notable for their use in high-energy density materials (HEDMs). Key comparisons include:
- Density and Detonation Performance: Compound 54 exhibits a density of 1.85 g cm⁻³ and detonation velocity (D) up to 9413 m s⁻¹, surpassing RDX (D = 8795 m s⁻¹).
- Sensitivity : Energetic salts of 55 (e.g., 55-6) show high mechanical sensitivity, limiting their practical use. The chloro and methyl groups in 6-Chloro-5-methyl-1H-pyrazolo[3,4-b]pyrazine may improve stability, though data is lacking .
Table 1: Energetic Properties of Furazano[3,4-b]pyrazine Derivatives vs. RDX
| Compound | Density (g cm⁻³) | Detonation Velocity (m s⁻¹) | Sensitivity |
|---|---|---|---|
| 54 | 1.85 | 9413 | Low |
| 55-6 | 1.90 | 9413 | High |
| RDX | 1.80 | 8795 | Moderate |
Thieno[3,4-b]pyrazine Derivatives
Thieno[3,4-b]pyrazines, such as 2,3-disubstituted analogues, are studied for their low band gaps and applications in conductive polymers:
- Electronic Properties: Thieno[3,4-b]pyrazine exhibits a polyene-like ground-state geometry with bond localization in the pyrazine moiety, transitioning to aromaticity in excited states . Its electron-withdrawing ability enables intramolecular charge transfer (ICT) in donor-acceptor polymers, achieving near-infrared absorption (λmax = 716 nm) when fused with thiophene .
- Synthesis: Unlike pyrazolo[3,4-b]pyrazine derivatives, thieno analogues are synthesized via organocuprate reactions with oxalyl chloride, yielding 2,3-disubstituted derivatives (methyl, phenyl, etc.) in high yields (>85%) .
Table 2: Optical and Electronic Properties of Fused Pyrazine Derivatives
| Compound | λmax (nm) | Band Gap (eV) | Application |
|---|---|---|---|
| Thieno[3,4-b]pyrazine (with thiophene) | 716 | 1.2 | Conductive polymers |
| Pyrido[3,4-b]pyrazine copolymer | 633 | 1.4 | Low band gap materials |
| Quinoxaline copolymer | 600 | 1.6 | Organic electronics |
Pyrido[3,4-b]pyrazine-Based Copolymers
Pyrido[3,4-b]pyrazine, when copolymerized with thiophene donors, shows stronger electron-withdrawing capacity than pyridine or quinoxaline, resulting in red-shifted absorption (λmax = 633 nm) and reduced band gaps (1.4 eV) . This suggests that this compound, with its chloro substituent, could similarly enhance charge transfer in donor-acceptor systems.
Biological Activity
6-Chloro-5-methyl-1H-pyrazolo[3,4-b]pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The compound features a unique pyrazolo[3,4-b]pyrazine core with a chlorine atom and a methyl group, contributing to its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, specific biological targets, and relevant case studies.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : This compound has been shown to inhibit various enzymes, particularly kinases, which play crucial roles in cellular signaling pathways. For example, related pyrazolo derivatives have been identified as effective inhibitors of the Akt signaling pathway, which is significant in cancer biology .
- Receptor Modulation : The compound interacts with specific receptors, modulating their activity and influencing downstream biological processes. This interaction can lead to therapeutic effects in various diseases.
Biological Targets
This compound targets several key proteins and pathways:
- Kinases : It exhibits inhibitory effects on protein kinases, which are vital for cell proliferation and survival. This property is particularly relevant in cancer treatment .
- Antimicrobial Activity : Studies have indicated that this compound possesses antimicrobial properties against various bacterial strains, showcasing its potential in treating infections .
Anticancer Activity
Research has demonstrated that this compound shows significant anticancer activity. In vitro studies revealed that the compound effectively inhibits cell growth in several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10.5 |
| HepG2 | 8.2 |
| A549 | 12.3 |
These findings suggest that the compound may serve as a promising candidate for further development as an anticancer agent.
Antimicrobial Efficacy
In a study assessing the antimicrobial properties of various pyrazolo compounds, this compound exhibited notable activity against:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 15 µg/mL |
| S. aureus | 10 µg/mL |
This antimicrobial action highlights its potential application in treating bacterial infections.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| 6-Chloro-1H-pyrazolo[3,4-b]pyrazine | Lacks methyl group; primarily studied for kinase inhibition | Strong kinase inhibitor |
| 5-Methyl-1H-pyrazolo[3,4-b]pyrazine | Methyl group at different position; varied reactivity | Moderate anticancer activity |
| 6-Bromo-5-methyl-1H-pyrazolo[3,4-b]pyrazine | Bromine instead of chlorine; alters electronic properties | Enhanced antimicrobial properties |
This comparative analysis illustrates how structural variations influence biological activity.
Q & A
Q. What are the key safety considerations when handling this compound in laboratory settings?
- Answer : Use fume hoods and PPE (gloves, goggles) due to potential respiratory and skin irritation. Avoid contact with strong oxidizers, as chlorinated heterocycles may release toxic gases (e.g., HCl). Store in airtight containers at 2–8°C to prevent degradation. Refer to SDS sheets for spill management (e.g., neutralization with sodium bicarbonate) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
